molecular formula C20H28N2O B5064073 1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(2-ethoxyphenyl)piperazine

1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(2-ethoxyphenyl)piperazine

Cat. No.: B5064073
M. Wt: 312.4 g/mol
InChI Key: GJXZLKNKNVUCHB-UHFFFAOYSA-N
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Description

1-(2-bicyclo[221]hept-5-enylmethyl)-4-(2-ethoxyphenyl)piperazine is a complex organic compound characterized by its unique bicyclic structure and piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(2-ethoxyphenyl)piperazine typically involves multiple steps. One common approach is the Mannich reaction, which involves the condensation of bicyclo[2.2.1]hept-5-en-2-ylmethanol with secondary amines and formaldehyde . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(2-ethoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(2-ethoxyphenyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(2-ethoxyphenyl)piperazine involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into certain binding sites, while the piperazine ring can interact with receptors or enzymes. This compound may modulate biological pathways by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(2-ethoxyphenyl)piperazine is unique due to its combination of a bicyclic structure with a piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(2-ethoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O/c1-2-23-20-6-4-3-5-19(20)22-11-9-21(10-12-22)15-18-14-16-7-8-17(18)13-16/h3-8,16-18H,2,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXZLKNKNVUCHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC3CC4CC3C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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